molecular formula C12H14N2O2S B174300 ethyl 2-(1H-benzimidazol-2-ylthio)propanoate CAS No. 160004-14-8

ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

Cat. No.: B174300
CAS No.: 160004-14-8
M. Wt: 250.32 g/mol
InChI Key: BIIYNBBOZKYDQE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate involves several steps. One common method includes the reaction of 2-mercaptobenzimidazole with ethyl 2-bromoacetate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-mercaptobenzimidazole and ethyl 2-bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. .

Scientific Research Applications

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate can be compared with other benzimidazole derivatives, such as:

This compound stands out due to its unique ester functionality, which allows for further chemical modifications and enhances its versatility in research applications.

Properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-16-11(15)8(2)17-12-13-9-6-4-5-7-10(9)14-12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIYNBBOZKYDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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